(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
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Overview
Description
®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is a chiral compound with a hydroxyl group at the third position of the pyrrolidine ring and a carboxamide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be achieved through the cyclization of appropriate precursors.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the hydroxylated pyrrolidine with dimethylamine and a suitable carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of ®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group or the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxamide group may produce primary or secondary amines.
Scientific Research Applications
®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxyl group and the carboxamide group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide: The enantiomer of the compound, which may have different biological activities.
N,N-Dimethylpyrrolidine-1-carboxamide: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
3-Hydroxy-N-methylpyrrolidine-1-carboxamide: A similar compound with one less methyl group on the nitrogen atom.
Uniqueness
®-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is unique due to its specific chiral configuration and the presence of both hydroxyl and carboxamide functional groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(3R)-3-hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRFCLBYZOKZQJ-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CC[C@H](C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849444 |
Source
|
Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131427-22-0 |
Source
|
Record name | (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30849444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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